triméthallylisocyanurate

Vue d'ensemble

Description

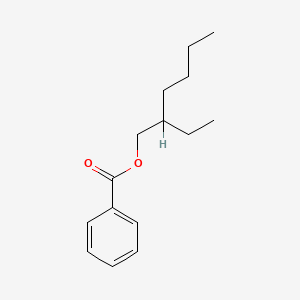

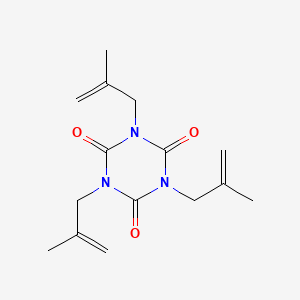

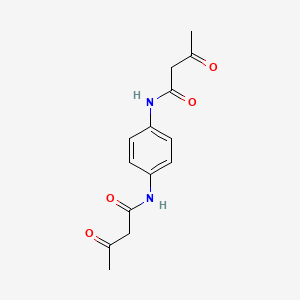

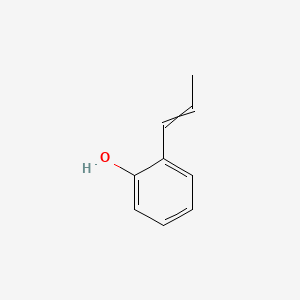

Trimethylallyl isocyanurate is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.35 g/mol. The purity is usually 95%.

The exact mass of the compound Trimethylallyl isocyanurate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63838. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethylallyl isocyanurate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylallyl isocyanurate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Amélioration de la stabilité thermique

Le TAIC est connu pour sa grande stabilité thermique, ce qui en fait un additif idéal dans les matériaux qui nécessitent une résistance aux températures élevées. En incorporant du TAIC dans les réseaux de polymères, la stabilité thermique des polymères est considérablement améliorée . Cette application est cruciale dans les industries où les matériaux sont exposés à une chaleur extrême, comme les secteurs aérospatial et automobile.

Comportement de la polymérisation

Les volumineux groupes latéraux isocyanurate du TAIC influencent son comportement de polymérisation, conduisant à une longueur de chaîne primaire élevée du polymère TAIC par rapport à son isomère, le cyanurate de triallyle (TAC) . Cette propriété est particulièrement bénéfique pour créer des polymères avec des longueurs de chaîne spécifiques, qui peuvent être utilisées dans l'ingénierie de précision et les matériaux haute performance.

Agent de réticulation

Le TAIC sert d'agent de réticulation efficace en raison de ses groupes allyle trifonctionnels. Il favorise la réticulation intermoléculaire à un stade précoce de la polymérisation, ce qui est essentiel pour la production de matériaux durables et robustes . Cette application est largement utilisée dans la production de pneus, de pièces mécaniques et de composants à haute contrainte.

Effets stériques dans la polymérisation

L'effet stérique provoqué par les volumineux groupes latéraux du TAIC est un sujet d'intérêt, car il réduit le transfert de chaîne monomère et affecte la formation de l'état de transition pendant la polymérisation . La compréhension de ces effets permet de concevoir des polymères avec des propriétés souhaitées pour une utilisation dans les dispositifs médicaux, l'électronique et d'autres applications de haute technologie.

Dégradation environnementale

Des recherches ont montré que la dégradation du TAIC peut être améliorée par l'application de procédés ozone/ultraviolet (O3/UV) . Cette découverte est importante pour les installations de traitement des eaux usées qui traitent des composés organiques réfractaires, garantissant que les substances nocives sont efficacement décomposées avant d'être rejetées dans l'environnement.

Revêtements et isolation

En raison de sa nature thermostable, le TAIC est un composant clé des revêtements et des matériaux d'isolation . Il contribue à la création de produits capables de résister à des conditions environnementales difficiles, ce qui le rend précieux pour les matériaux de construction, les équipements de protection et les panneaux d'isolation.

Élastomères et mastics

La capacité du TAIC à améliorer les propriétés physiques des polymères en fait un excellent choix pour la fabrication d'élastomères et de mastics . Ces produits bénéficient de propriétés d'élasticité et d'étanchéité améliorées, qui sont essentielles dans les industries de la construction, de la plomberie et de l'automobile.

Matériaux microporeux fonctionnels

L'incorporation de TAIC dans les matériaux microporeux améliore leur fonctionnalité . Ces matériaux ont des applications dans les systèmes de filtration, les capteurs et la catalyse, où la taille des pores et la stabilité sont essentielles pour les performances.

Mécanisme D'action

Target of Action

Trimethallyl isocyanurate, also known as Trimethylallyl isocyanurate or 1,3,5-Tris(2-methylallyl)-1,3,5-triazinane-2,4,6-trione, primarily targets the process of polymerization . It is used in the formation of highly thermostable and mechanically stable frameworks, which are key components in rigid polyurethane foams .

Mode of Action

Trimethallyl isocyanurate interacts with its targets through a process known as cyclotrimerization . This process involves the formation of cyclic trimers of isocyanate molecules, resulting in the creation of isocyanurates . The cyclotrimerization processes of isocyanates are highly exothermic .

Biochemical Pathways

The primary biochemical pathway affected by Trimethallyl isocyanurate is the cyclotrimerization of isocyanates . This process results in the formation of isocyanurates, which are highly thermostable compounds . The cyclotrimerization process is enhanced with an extension of n-alkyl chains .

Pharmacokinetics

It is known that the compound is highly thermostable . This suggests that it may have a high degree of stability in various environments, potentially impacting its bioavailability.

Result of Action

The molecular and cellular effects of Trimethallyl isocyanurate’s action primarily involve the formation of highly thermostable and mechanically stable frameworks . These frameworks are used in a variety of industrial applications, such as elastomers, sealants, coatings, and insulation boards .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trimethallyl isocyanurate. For example, the thermal stabilities of the isocyanurate molecules can be altered depending on the substituents of their three nitrogen atoms . Additionally, the cyclotrimerization process is enhanced with an extension of n-alkyl chains .

Analyse Biochimique

Biochemical Properties

Trimethylallyl isocyanurate plays a significant role in biochemical reactions, particularly in the context of polymerization and crosslinking processes. It interacts with various enzymes and proteins, facilitating the formation of stable polymer networks. The compound’s interaction with enzymes such as peroxidases and catalases is crucial for initiating and propagating polymerization reactions. These interactions often involve the formation of covalent bonds between the compound and the enzyme’s active site, leading to enzyme activation or inhibition depending on the specific reaction conditions .

Cellular Effects

Trimethylallyl isocyanurate has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic fluxes and energy production pathways.

Molecular Mechanism

At the molecular level, trimethylallyl isocyanurate exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with nucleophilic groups on proteins and enzymes, leading to changes in their activity. For example, the compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance catalytic efficiency . These molecular mechanisms are critical for understanding the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethylallyl isocyanurate can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to heat or light can lead to degradation and loss of activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of trimethylallyl isocyanurate vary with different dosages in animal models. At low doses, the compound can enhance cellular functions such as proliferation and differentiation. At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes.

Metabolic Pathways

Trimethylallyl isocyanurate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. The compound can influence the activity of key metabolic enzymes such as dehydrogenases and transferases, leading to changes in metabolite levels and energy production . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, trimethylallyl isocyanurate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. For example, the compound can bind to transport proteins that mediate its uptake into cells and its distribution to specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy.

Subcellular Localization

Trimethylallyl isocyanurate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often localized to organelles such as the endoplasmic reticulum and mitochondria, where it can interact with key enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, enhancing its biochemical activity and specificity.

Propriétés

IUPAC Name |

1,3,5-tris(2-methylprop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-10(2)7-16-13(19)17(8-11(3)4)15(21)18(14(16)20)9-12(5)6/h1,3,5,7-9H2,2,4,6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJPKEMZYOAIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=O)N(C(=O)N(C1=O)CC(=C)C)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212103 | |

| Record name | Trimethylallyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-95-8 | |

| Record name | Trimethallyl isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylallyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6291-95-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6291-95-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylallyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris(2-methyl-2-propenyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-methyl-2-propen-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLALLYL ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MLN0C258T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B1584798.png)